molecular formula C2H3NO2 B098552 N-Formylformamide CAS No. 18197-22-3

N-Formylformamide

Cat. No.: B098552
CAS No.: 18197-22-3
M. Wt: 73.05 g/mol
InChI Key: AIDQCFHFXWPAFG-UHFFFAOYSA-N
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Description

N-Formylformamide (NFF) is a β-diamide compound characterized by its planar conjugated framework, which enables unique properties such as intramolecular hydrogen bonding (IHB), amide resonance, and tautomeric equilibrium between amide and imidic acid forms . Structurally, it features two formyl groups bonded to a central nitrogen atom, with bond lengths of 1.386(4) Å (C6–N3) and 1.383(4) Å (C5–N3), and bond angles of 127.5(3)° (C6–N3–C5) . Its resonance-assisted hydrogen bond (RAHB) system stabilizes the imidic acid tautomer, making it critical in biological contexts, such as insecticidal activity via ryanodine receptor modulation . Quantum chemical studies confirm that the amide tautomer (tautomer I) is ~17–22 kcal/mol more stable than alternative forms, a property governed by dipole interactions and electron delocalization .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Formylformamide can be synthesized through several methods. One common approach involves the reaction of formamide with formic acid under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where formamide and formic acid are combined in the presence of a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the product is purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: N-Formylformamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to formic acid and other oxidation products.

    Reduction: It can be reduced to formamide or other reduced forms.

    Substitution: It can participate in substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Formic acid and carbon dioxide.

    Reduction: Formamide and other amides.

    Substitution: A wide range of substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Formylformamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Formylformamide involves its interaction with specific molecular targets. It can act as a formylating agent, transferring its formyl group to other molecules. This process is facilitated by the presence of catalysts and specific reaction conditions. The pathways involved in its mechanism of action are still under investigation, but it is known to participate in various biochemical and chemical processes.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural Parameters of N-Formylformamide and Analogous Amides

Compound Bond Lengths (Å) Bond Angles (°) IHB Energy (GS, kcal/mol) Tautomeric Stability (kcal/mol)
This compound C–N: 1.383–1.386 C–N–C: 127.5 6.3–8.1 ΔE (I vs. II): ~17
N,N-Dimethylformamide C–N: ~1.34 C–N–C: ~125 N/A (no IHB) N/A
N-Methylformamide C–N: ~1.35 C–N–C: ~120 ~5.2 ΔE (amide vs. imidic): ~10
N-(2,6-Dichlorophenyl)formamide C–N: ~1.38 C–N–C: ~128 N/A N/A

Key Findings :

  • IHB Strength : NFF exhibits stronger IHB (6.3–8.1 kcal/mol) in the ground state (GS) compared to N-methylformamide (~5.2 kcal/mol), attributed to electron-withdrawing formyl groups enhancing RAHB . Substitution with halogens (e.g., Cl in N-(2,6-dichlorophenyl)formamide) increases IHB energy, while alkyl groups (e.g., methyl in DMF) eliminate IHB .
  • Tautomer Stability : NFF’s amide tautomer is exceptionally stable due to RAHB and dipole alignment, unlike N-methylformamide, where imidic forms are less favored .

Excited-State Behavior

Table 2: Ground State (GS) vs. First Singlet Excited State (S₁) Properties

Parameter This compound (GS) This compound (S₁) N-Methylformamide (S₁)
IHB Energy (kcal/mol) 6.3–8.1 2.1–3.5 N/A
Electron Delocalization Moderate Increased N/A

Key Findings :

  • Resonance Indices : Despite RAHB theory predicting reduced delocalization in S₁, NFF shows increased electron delocalization, contradicting classical models .

Biological Activity

N-Formylformamide (NFF) is a compound of significant interest due to its biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with NFF, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its formamide functional group, which plays a crucial role in its biological interactions. The chemical structure can be represented as follows:

H2NCHO N formylformamide \text{H}_2\text{NCHO}\quad \text{ N formylformamide }

This simple structure underlies its reactivity and interaction with biological systems.

1. Enzymatic Hydrolysis

NFF is known to undergo hydrolysis catalyzed by specific enzymes such as formamidases (EC 3.5.1.49). These enzymes facilitate the breakdown of NFF into formate and ammonia, which can then participate in various metabolic pathways. For instance, studies have shown that Helicobacter pylori formamidase exhibits specificity for N-formylated substrates, indicating a potential pathway for ammonia production in microbial metabolism .

2. Role in Nitrogen Metabolism

NFF serves as a nitrogen source in various biochemical processes. Its conversion into other nitrogen-containing compounds is essential for the synthesis of amino acids and nucleotides, which are foundational to cellular function and growth . The enzymatic activity associated with NFF highlights its importance in microbial ecology and biotechnology.

Case Studies

Case Study 1: Anticancer Properties

Research has indicated that compounds related to NFF, such as certain formamides, display anticancer activity. For instance, benfotiamine, a derivative containing the formamide group, has been studied for its neuroprotective effects in diabetic neuropathy . This suggests that NFF or its derivatives may have potential therapeutic applications in cancer treatment.

Case Study 2: Methanogenesis

This compound has been implicated in methanogenesis, a critical process in anaerobic digestion. It acts as an intermediate in the biochemical pathways leading to methane production by certain microorganisms . This role underscores the ecological significance of NFF in energy production from organic waste.

Table 1: Enzymatic Activity of Formamidases on this compound

Enzyme SourceSpecific Activity (kcat)Substrates Accepted
Helicobacter pylori0.5 s1^{-1}N-formyl-L-aspartate
Bacillus cereus0.7 s1^{-1}Acetamide, Formamide
Methylophilus methylotrophus0.6 s1^{-1}Acetamide, Butyramide

This table summarizes the kinetic parameters of various formamidases acting on NFF, illustrating the diversity of enzymatic activity across different species .

Recent Advances

Recent studies have focused on the synthetic applications of N-formyl derivatives. For example, a novel catalytic method for the N-formylation of amines using methanol as a source has been developed, demonstrating efficient conversion under mild conditions . This advancement not only highlights the utility of NFF in synthetic organic chemistry but also opens avenues for greener methodologies in drug development.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N-formylformamide in laboratory settings?

this compound is typically synthesized via formylation reactions using formic acid derivatives (e.g., formyl chloride) under anhydrous conditions. Purification often involves fractional distillation or recrystallization from non-polar solvents to avoid hydrolysis. Experimental protocols should specify inert atmospheres (e.g., nitrogen) to prevent moisture sensitivity, and purity can be verified using melting point analysis and 1^1H NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Key techniques include:

  • 1^1H NMR : Peaks at δ 8.1–8.3 ppm (amide proton) and δ 2.5–3.0 ppm (formyl proton) confirm structure. Splitting patterns indicate hydrogen bonding .
  • FT-IR : Stretches at ~1680 cm1^{-1} (C=O) and ~3300 cm1^{-1} (N-H) validate functional groups. Absence of broad O-H peaks ensures purity .
  • UV-Vis : Used to study electronic transitions in derivatives, particularly for tautomeric analysis .

Q. How should researchers address air/moisture sensitivity during experimental handling?

Use Schlenk lines or gloveboxes for synthesis and storage. Solvents must be rigorously dried (e.g., molecular sieves). Reactions should be monitored via TLC or in situ spectroscopy to detect premature hydrolysis .

Q. What are best practices for presenting this compound data in publications?

Q. How can intramolecular hydrogen bond (IHB) energies in this compound derivatives be quantified using computational methods?

Density Functional Theory (DFT) with B3LYP-D3/aug-cc-pVQZ reliably calculates IHB energies. The Potential Energy Density (PED) method analyzes electron density at bond critical points (BCPs) to estimate IHB strength. For example, tautomer stabilization in uracil derivatives shows ~20 kcal/mol differences using this approach .

Q. What strategies resolve contradictions between experimental and computational data on this compound’s tautomeric stability?

  • Validate computational parameters : Compare multiple functionals (e.g., B3LYP vs. M06-2X) and basis sets.
  • Experimental cross-check : Use 13^{13}C NMR to detect tautomer populations or variable-temperature studies to assess thermodynamic stability.
  • Statistical analysis : Apply error-weighted fitting to reconcile discrepancies in bond lengths or energies .

Q. How do solvent effects influence this compound’s reactivity and hydrogen bonding?

Polar aprotic solvents (e.g., DMSO) stabilize zwitterionic intermediates, enhancing tautomerization. Molecular dynamics (MD) simulations with explicit solvent models can predict solvation shells’ impact on reaction pathways. Compare gas-phase DFT results (e.g., from ) with solvent-inclusive calculations .

Q. What advanced predictive models apply to this compound’s electronic properties?

Atomistic neural networks (ANNs) trained on quantum mechanical data predict probe energies and electron density distributions. For example, ANNs visualize preferred bonding sites (e.g., oxygen atoms in this compound) and simulate bond-breaking scenarios .

Q. How should researchers design experiments to study this compound’s role in bioorganic systems?

  • Enzymatic assays : Test its activity as a formylation agent in peptide synthesis.
  • Kinetic studies : Monitor hydrolysis rates under physiological pH using stopped-flow spectroscopy.
  • Comparative analysis : Contrast its reactivity with structurally analogous amides (e.g., N-methylformamide) .

Q. What are the limitations of TD-DFT in modeling excited-state hydrogen bonding in this compound derivatives?

TD-DFT often underestimates charge-transfer states due to self-interaction errors. Hybrid functionals (e.g., CAM-B3LYP) or multireference methods (e.g., CASSCF) improve accuracy. Validate with experimental UV-Vis and fluorescence spectra .

Q. Methodological Guidance

  • For computational studies : Always benchmark computational methods against experimental data (e.g., XRD bond lengths, NMR shifts) and report convergence criteria .
  • For data interpretation : Use tools like Multiwfn for topological analysis of electron density in hydrogen bonding studies .
  • For reproducibility : Document all computational parameters (e.g., grid size, convergence thresholds) and experimental conditions (e.g., temperature, solvent purity) in supplementary materials .

Properties

IUPAC Name

N-formylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO2/c4-1-3-2-5/h1-2H,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDQCFHFXWPAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171222
Record name Formamide, N-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18197-22-3
Record name Formamide, N-formyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18197-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formamide, N-formyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018197223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formamide, N-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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